molecular formula C12H12Cl3N3O6 B11995209 N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide

Cat. No.: B11995209
M. Wt: 400.6 g/mol
InChI Key: GQVRDTOLEUVGMT-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is a complex organic compound with the molecular formula C12H12Cl3N3O6. It is characterized by the presence of trichloro, dinitrophenoxy, and butanamide functional groups. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide typically involves the reaction of 2,4-dinitrophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting intermediate is then reacted with butanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is unique due to its specific combination of trichloro, dinitrophenoxy, and butanamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12Cl3N3O6

Molecular Weight

400.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide

InChI

InChI=1S/C12H12Cl3N3O6/c1-2-3-10(19)16-11(12(13,14)15)24-9-5-4-7(17(20)21)6-8(9)18(22)23/h4-6,11H,2-3H2,1H3,(H,16,19)

InChI Key

GQVRDTOLEUVGMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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